molecular formula C12H12N2O3S2 B2703235 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034315-31-4

3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2703235
CAS RN: 2034315-31-4
M. Wt: 296.36
InChI Key: KSIJAEMNPWTKDX-UHFFFAOYSA-N
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Description

3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as MTAD or Metronidazole-thiazolidine-2,4-dione and is a derivative of the antibiotic drug metronidazole. MTAD has shown promising results in several studies related to its synthesis, mechanism of action, and biochemical effects.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) discusses the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones and azetidinones, which are pharmacologically active. These compounds were screened for antibacterial and antifungal activities, highlighting the method's efficiency and the potential pharmacological applications of such compounds (Mistry & Desai, 2006).

Base-Catalyzed Ring Transformation

Sápi et al. (1997) explored the synthesis and base-catalyzed ring transformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one, demonstrating the structural prerequisites for ring transformations in β-lactam compounds. This work provides insights into the chemical behavior and potential applications of such structures in developing pharmacological agents (Sápi et al., 1997).

Antiproliferative Activity Against Human Cancer Cell Lines

Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative effects against various human cancer cell lines. The study found that specific derivatives exhibit potent antiproliferative activity, highlighting the potential of thiazolidine-2,4-dione derivatives in cancer therapy (Chandrappa et al., 2008).

Biological Activity of 5-Aminomethylene Derivatives

Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, aiming to combine biologically active molecules with a thiazolidinedione ring. The compounds showed good antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Mohanty et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

The specific mode of action of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione Thiazolidine derivatives, like this compound, are known to interact with their targets in a way that enhances their pharmacological properties .

Biochemical Pathways

The exact biochemical pathways affected by 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione Thiazolidine derivatives are known to affect various biological targets, leading to their diverse therapeutic and pharmaceutical activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

The molecular and cellular effects of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione Thiazolidine derivatives are known to exhibit diverse biological responses, making them highly prized in medicinal chemistry .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione The presence of sulfur in thiazolidine derivatives, like this compound, is known to enhance their pharmacological properties .

properties

IUPAC Name

3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-7-2-3-9(19-7)11(16)13-4-8(5-13)14-10(15)6-18-12(14)17/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIJAEMNPWTKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

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